molecular formula C13H21N B13084006 Butyl[1-(2-methylphenyl)ethyl]amine

Butyl[1-(2-methylphenyl)ethyl]amine

Cat. No.: B13084006
M. Wt: 191.31 g/mol
InChI Key: IUBIYHQARZNQDS-UHFFFAOYSA-N
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Description

Butyl[1-(2-methylphenyl)ethyl]amine is an organic compound with the molecular formula C13H21N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is notable for its unique structure, which includes a butyl group and a 2-methylphenyl group attached to an ethylamine backbone. It finds applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl[1-(2-methylphenyl)ethyl]amine typically involves the alkylation of 1-(2-methylphenyl)ethylamine with butyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction is generally performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding amine oxides or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Amine oxides or nitroso compounds.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated derivatives or other substituted amines.

Scientific Research Applications

Butyl[1-(2-methylphenyl)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its amine functionality.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Butyl[1-(2-methylphenyl)ethyl]amine involves its interaction with biological targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biochemical assays or receptor binding in pharmacological studies.

Comparison with Similar Compounds

    1-(2-Methylphenyl)ethylamine: Lacks the butyl group, making it less hydrophobic and potentially altering its biological activity.

    Butylamine: Lacks the 2-methylphenyl group, resulting in different chemical reactivity and applications.

    N-Butyl-N-methylamine: Similar in structure but with a different substitution pattern, leading to variations in chemical and biological properties.

Uniqueness: Butyl[1-(2-methylphenyl)ethyl]amine is unique due to the presence of both a butyl group and a 2-methylphenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[1-(2-methylphenyl)ethyl]butan-1-amine

InChI

InChI=1S/C13H21N/c1-4-5-10-14-12(3)13-9-7-6-8-11(13)2/h6-9,12,14H,4-5,10H2,1-3H3

InChI Key

IUBIYHQARZNQDS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=CC=CC=C1C

Origin of Product

United States

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